6-Ethylpyridazin-3-amine

Overview

Description

Molecular Structure Analysis

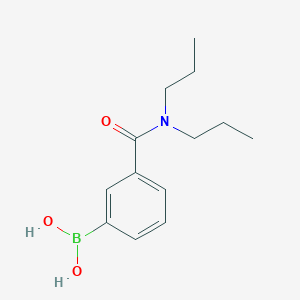

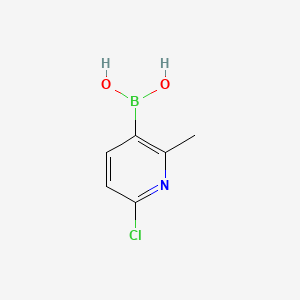

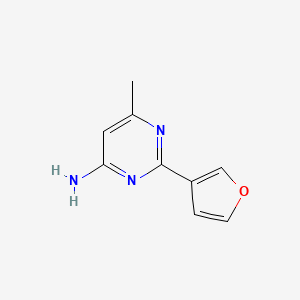

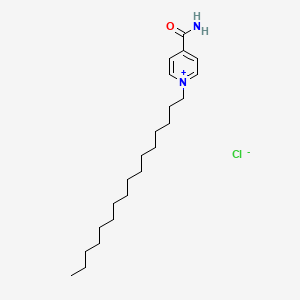

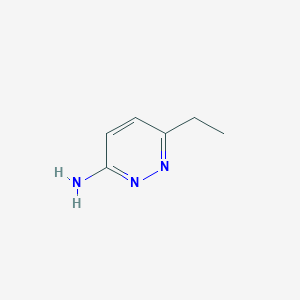

The molecular structure of 6-Ethylpyridazin-3-amine consists of a pyridazine ring with an ethyl group and an amine group attached. The pyridazine ring is a six-membered ring with two nitrogen atoms at positions 1 and 2.Physical And Chemical Properties Analysis

6-Ethylpyridazin-3-amine is a solid substance . Its specific physical and chemical properties, such as melting point, boiling point, and solubility, are not detailed in the search results.Scientific Research Applications

Antimicrobial Applications

6-Ethylpyridazin-3-amine derivatives have been identified to possess significant antimicrobial properties . These compounds can be synthesized to target a wide range of pathogenic bacteria and fungi, offering potential as new agents in the fight against antibiotic-resistant strains .

Antidepressant and Anxiolytic Effects

Research has shown that certain pyridazine derivatives exhibit antidepressant and anxiolytic activities . The modification of the pyridazine ring, such as with the ethyl group in 6-Ethylpyridazin-3-amine, can lead to compounds with potential use in treating mood disorders .

Cardiovascular Therapeutics

The pyridazine nucleus, particularly in compounds like 6-Ethylpyridazin-3-amine, has been associated with cardiovascular benefits . These include the treatment of hypertension and the prevention of platelet aggregation, which is crucial in managing heart diseases .

Anti-Inflammatory and Analgesic Properties

Pyridazine derivatives are known for their anti-inflammatory and analgesic effects . This makes 6-Ethylpyridazin-3-amine a valuable scaffold for developing new non-steroidal anti-inflammatory drugs (NSAIDs) with potentially fewer side effects .

Anticancer Research

The structural flexibility of 6-Ethylpyridazin-3-amine allows for the creation of analogs with anticancer properties . These compounds can be designed to interfere with specific cancer cell signaling pathways, offering a targeted approach to cancer therapy .

Agrochemical Development

In the agricultural sector, 6-Ethylpyridazin-3-amine derivatives can be utilized to develop new herbicides and pesticides . Their effectiveness in controlling a variety of pests and weeds can contribute to increased crop yields and food security .

Neuroprotective Agents

Emerging studies suggest that pyridazine derivatives could serve as neuroprotective agents . They may protect neuronal cells from damage, which is beneficial in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Diabetes Management

Recent research indicates that 6-Ethylpyridazin-3-amine and its derivatives could play a role in diabetes management . These compounds may affect glucose metabolism and insulin sensitivity, providing a new avenue for diabetes treatment .

Safety and Hazards

properties

IUPAC Name |

6-ethylpyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-2-5-3-4-6(7)9-8-5/h3-4H,2H2,1H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVRXNCNTXAJARI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50671688 | |

| Record name | 6-Ethylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Ethylpyridazin-3-amine | |

CAS RN |

856847-94-4 | |

| Record name | 6-Ethylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.